Sodium naphthenate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-(3-ethylcyclopentyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJSRIUULBTSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873022 | |
| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium naphthenate appears as white paste to clear, dark brown liquid (NTP, 1999). The sodium salts of any one or of a mixture of a group of saturated fatty acids derived from petroleum. | |
| Record name | SODIUM NAPHTHENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21023 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | SODIUM NAPHTHENATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | SODIUM NAPHTHENATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/21023 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.059 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | SODIUM NAPHTHENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21023 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
61790-13-4, 1135335-98-6 | |
| Record name | SODIUM NAPHTHENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21023 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sodium naphthenate | |
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| Record name | Naphthenic acids, sodium salts | |
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| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |
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| Record name | Naphthenic acids, sodium salts | |
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Synthetic Methodologies and Industrial Production of Sodium Naphthenate
Industrial-Scale Manufacturing Processes
On an industrial scale, sodium naphthenate is not typically synthesized in dedicated reactors but is rather extracted and recovered from various petroleum streams. The processes are designed to remove acidic impurities, including naphthenic acids, from crude oil fractions.
The most prevalent industrial method for producing this compound is through the caustic extraction of naphthenic acids from petroleum distillates. ut.ac.irmdpi.com This process involves washing hydrocarbon streams with an aqueous solution of sodium hydroxide (B78521) (caustic soda). ut.ac.irmdpi.com The naphthenic acids (RCOOH), which are naturally present in crude oil, react with the sodium hydroxide (NaOH) in a neutralization reaction to form this compound (RCOONa) and water. tandfonline.com
The resulting this compound, being water-soluble, moves from the oil phase into the aqueous caustic phase. mdpi.com This technique is widely applied to various petroleum fractions, including kerosene, jet fuel, diesel, and crude oil itself. merichemtech.commerichemtech.com Specialized technologies, such as the NAPFINING™ process, utilize proprietary contactors to enhance the efficiency of mass transfer between the oil and caustic solution, which minimizes the formation of stable emulsions that can complicate the separation process. merichemtech.com This caustic washing not only extracts naphthenic acids but also removes other acidic impurities like phenols, cresols (cresylic acid), mercaptans, and thiophenols. ut.ac.ir
| Petroleum Fraction (Feedstock) | Primary Reagent | Process Objective | Key Outcome |
|---|---|---|---|
| Kerosene / Jet Fuel | Sodium Hydroxide (Caustic) Solution | Removal of naphthenic and carboxylic acids | Formation of this compound in the aqueous phase. merichemtech.commerichemtech.com |
| Diesel | Sodium Hydroxide (Caustic) Solution | Reduction of Total Acid Number (TAN) | This compound as a component of the spent caustic stream. merichemtech.comnih.gov |
| Crude Oil / Condensates | Sodium Hydroxide (Caustic) Solution | Pre-treatment to remove acidic compounds | Generation of a "naphthenic caustic" solution containing this compound. merichemtech.commerichemtech.com |
This compound is fundamentally a byproduct of petroleum refining. nih.gov In many refinery operations, caustic solutions are used to "sweeten" or treat hydrocarbon streams by removing acidic impurities. nih.gov The resulting waste stream, known as "spent caustic" or "naphthenic caustic," contains the sodium salts of the extracted acids, with this compound being a primary component. nih.gov
These naphthenic caustic streams typically contain 2-15% by weight of naphthenic acids (in the form of this compound) and 1-4% by weight of residual sodium hydroxide. nih.gov Instead of being discarded, these byproduct streams are often sold to chemical processors. nih.gov These processors then treat the solution, typically with a strong mineral acid like sulfuric acid, to neutralize the this compound and regenerate the water-insoluble naphthenic acids, which can be separated and purified for various applications. mdpi.comnih.gov The this compound within the spent caustic is therefore a crucial intermediate for the commercial production of purified naphthenic acids and other metal naphthenates. nih.gov
Laboratory-Scale Synthesis Techniques
In a laboratory setting, this compound can be synthesized through more controlled methods, primarily involving the direct neutralization of isolated naphthenic acids.
The most direct laboratory synthesis mirrors the industrial caustic washing process but is performed with purified reagents. This method involves the controlled neutralization of a known quantity of naphthenic acids with a stoichiometric amount of a sodium base, most commonly sodium hydroxide. The reaction can be carried out in various solvents to ensure proper mixing and reaction control.
One documented approach involves using a sodium hydroxide solution in ethanol (B145695) as the neutralizing agent for naphthenic acids present in crude oil. tandfonline.com In this method, the ethanolic NaOH solution is mixed with the oil. The naphthenic acids react to form this compound, which is soluble in the reagent phase. tandfonline.com This technique has been shown to be highly efficient, capable of reducing the total acid number (TAN) of a highly acidic crude oil from 3.92 mg KOH/g to 0.31 mg KOH/g, achieving an acid removal rate of over 92%. tandfonline.com This process is effective even at room temperature with a short reaction time. tandfonline.com
| Parameter | Description | Finding |
|---|---|---|
| Reactants | Naphthenic Acids (in crude oil) and Sodium Hydroxide | Direct acid-base neutralization. tandfonline.com |
| Solvent | Ethanol | Used to dissolve the sodium hydroxide and facilitate mixing. tandfonline.com |
| Optimal Reagent/Oil Ratio | 0.4:1 (wt/wt) | Determined experimentally for maximum efficiency. tandfonline.com |
| Optimal Extraction Time | 5 minutes | The reaction is rapid. tandfonline.com |
| Temperature | Room Temperature | Heating is not required for the reaction to proceed effectively. tandfonline.com |
| Result | Acid Removal Efficiency | Up to 92.1% reduction in the oil's acidity. tandfonline.com |
An alternative, though less common, route for synthesizing this compound in the laboratory is through the hydrolysis of naphthenic acid esters. This chemical pathway is a standard saponification reaction. In this process, an ester of a naphthenic acid (RCOOR') is treated with a strong base, such as aqueous sodium hydroxide.
The hydroxide ion (OH⁻) from the base attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond. This reaction yields this compound (the sodium salt of the carboxylic acid) and the corresponding alcohol (R'OH). This method is particularly useful if the starting material is a naphthenic ester rather than the free acid. The reaction is typically driven to completion by heating the mixture.
Advanced Analytical and Spectroscopic Characterization of Sodium Naphthenate Systems
High-Resolution Mass Spectrometry for Chemical Speciation
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of sodium naphthenate systems, providing unparalleled mass accuracy and resolving power. This enables the assignment of unique elemental compositions (C, H, O, etc.) to the thousands of individual compounds present in a sample, a task impossible with lower-resolution techniques. acs.orgresearchgate.net
Among HRMS techniques, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest available broadband mass resolution and accuracy, making it exceptionally well-suited for the complex speciation of naphthenic acids and their salts. acs.orgresearchgate.net When coupled with a soft ionization method like electrospray ionization (ESI) in negative-ion mode, FT-ICR MS can selectively ionize and detect acidic components with minimal fragmentation. researchgate.netresearchgate.net This approach provides a detailed compositional analysis of the naphthenic acids liberated from this compound deposits. acs.orggoogle.com
The technique allows for the visualization of data through isoabundance-contoured plots of double bond equivalents (DBE), which represent the number of rings plus double bonds, versus the carbon number for each identified heteroatom class (e.g., O2 for carboxylic acids). nationalmaglab.org More recently, Direct Analysis in Real Time (DART) has been explored as an alternative ionization source for FT-ICR MS, offering the advantage of direct analysis with little to no sample preparation and the absence of dimer formation, which can be observed with ESI. nationalmaglab.org
A significant finding from FT-ICR MS studies is the distinct chemical nature of the acids that form sodium naphthenates versus those that form calcium naphthenates. acs.orgresearchgate.net this compound emulsions are predominantly formed from lower molecular weight, monoprotic naphthenic acids. acs.orgresearchgate.net These are typically saturated, acyclic carboxylic acids (fatty acids) with a double bond equivalent (DBE) of 1, corresponding to the single double bond in the carboxyl group. researchgate.netnationalmaglab.org
In contrast, solid calcium naphthenate deposits are primarily composed of high molecular weight, tetraprotic acids, often referred to as "ARN" acids. acs.orgresearchgate.netresearchgate.net These complex structures, such as the C80 tetraprotic acid, are significantly different from the precursors of this compound. acs.orgresearchgate.net
| Characteristic | This compound Precursors | Calcium Naphthenate Precursors |
|---|---|---|
| Deposit Type | Emulsion / Soap researchgate.net | Solid / Sludge google.com |
| Primary Acid Type | Monoprotic acs.orgresearchgate.net | Tetraprotic ("ARN" Acids) acs.orgresearchgate.net |
| Molecular Weight | Lower (250 - 650 Da) google.com | Higher (~1230 Da) researchgate.net |
| Carbon Number Range | C15 - C35 acs.orgresearchgate.net | ~C80 acs.orgresearchgate.net |
| Structure | Mainly linear, saturated nih.govresearchgate.net | Polycyclic, saturated researchgate.net |
Chromatographic Techniques for Mixture Analysis
Due to the immense complexity of naphthenic acid mixtures, chromatographic separation is often an essential step prior to or in conjunction with detection. nih.govoffshorenorge.no Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most common techniques employed. researchgate.net
GC, particularly when coupled with mass spectrometry (GC-MS), is widely used to separate and characterize the volatile components of naphthenic acid mixtures, often after derivatization to improve volatility. nih.govresearchgate.net This hyphenated technique can provide information on the distribution of compounds based on carbon number and Z-series (a value indicating hydrogen deficiency). researchgate.netresearchgate.net For even greater separation power, two-dimensional gas chromatography (GC×GC) has been utilized. GC×GC offers significantly enhanced chromatographic resolution, facilitating the separation of structural isomers and other isobaric interferences that would co-elute in a one-dimensional separation. nih.govresearchgate.net
HPLC is another valuable tool, especially for quantifying total naphthenic acids or for separating less volatile or thermally fragile components. researchgate.net HPLC methods have been developed to measure carboxylic acids and can be coupled with mass spectrometry (HPLC-MS) for enhanced speciation of aqueous samples. nih.govresearchgate.net
Spectroscopic Methods for Structural Elucidation
While mass spectrometry excels at providing elemental compositions, other spectroscopic methods are employed to gain insight into the molecular structure of sodium naphthenates and their acid precursors.
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify key functional groups. The spectra of naphthenic acids show characteristic absorptions including a broad O-H stretch and a sharp C=O stretch from the carboxylic acid group. core.ac.ukpsu.edu Upon formation of the sodium salt (naphthenate), the spectrum changes significantly: the broad O-H band disappears, and the single C=O stretching band is replaced by two distinct carbonyl bands—a strong asymmetric stretching band (typically 1550-1650 cm⁻¹) and a weaker symmetric stretching band (~1400 cm⁻¹). core.ac.ukspiedigitallibrary.org These features confirm the transition from the free acid to the carboxylate salt. core.ac.uk
Interfacial Phenomena and Colloidal Systems of Sodium Naphthenate
Surfactant and Interfacial Activity Properties
As an amphiphilic molecule, sodium naphthenate possesses a hydrophilic carboxylate head group and a hydrophobic hydrocarbon tail. This structure enables it to adsorb at oil-water interfaces, altering the interfacial properties.
A primary characteristic of this compound as a surfactant is its ability to significantly lower the interfacial tension (IFT) between oil and water. nih.gov The adsorption of this compound molecules at the interface reduces the free energy of the system, which manifests as a decrease in IFT. acs.org This effect is particularly pronounced at elevated pH levels, where the dissociation of naphthenic acids into their sodium salts is favored. nih.govtandfonline.com The reduction in IFT is a critical factor in the formation of emulsions, as it facilitates the dispersion of one liquid phase into another with less energy input. nih.gov
Research using dissipative particle dynamics (DPD) simulations has quantified this effect. In a model system containing asphaltenes, the IFT between oil and water was initially 45 mN/m, which decreased to 40 mN/m due to the presence of asphaltene molecules at the interface. acs.org The addition of this compound further lowered the IFT. acs.org For instance, a concentration of 0.363 M this compound was required to lower the IFT from 40 mN/m to 35 mN/m in a system with asphaltenes that lacked oxygen atoms in their structure. acs.org However, in a system with more interface-active asphaltenes containing oxygen, a concentration of only 0.033 M of this compound was needed to achieve the same IFT reduction. acs.org
Table 1: Effect of this compound on Interfacial Tension (IFT) in a Model Oil-Water System with Asphaltenes
| System Composition | This compound Concentration (M) | Interfacial Tension (mN/m) | Reference |
|---|---|---|---|
| Oil-Water Only | 0 | 45 | acs.org |
| Oil-Water + Asphaltenes (without O atoms) | 0 | 40 | acs.org |
| Oil-Water + Asphaltenes (without O atoms) | 0.363 | 35 | acs.org |
| Oil-Water + Asphaltenes (with O atoms) | 0 | 40 | acs.org |
| Oil-Water + Asphaltenes (with O atoms) | 0.033 | 35 | acs.org |
The CMC is an important characteristic of a surfactant and its value is influenced by factors such as temperature and the molecular structure of the naphthenic acid. wikipedia.orgresearchgate.net Studies on commercial naphthenate inhibitors have shown that interfacial tension decreases with increasing concentration until it becomes stable beyond a certain point, identified as the CMC. mdpi.com For one such system, the CMC was observed at a concentration of approximately 400 ppm. mdpi.com Research on different sodium salts of naphthenic acid mixtures found that the molecular structure plays a significant role; fractions with more rigid, cyclic side chains are more difficult to pack into the micellar core, affecting the flexibility of the micelles. researchgate.net Some specialized sodium naphthenates, such as a model compound Na(4)BP-10, form nanometer-sized micelles with an aggregation number close to five at concentrations above the CMC. researchgate.net
Table 2: Reported Critical Micelle Concentration (CMC) for Naphthenate Systems
| System | Method | Approximate CMC | Reference |
|---|---|---|---|
| Commercial Naphthenate Inhibitor | Interfacial Tension Measurement | 400 ppm | mdpi.com |
| Sodium Dodecyl Sulfate (B86663) (for comparison) | Various | 8x10⁻³ mol/L | wikipedia.org |
Emulsion Dynamics and Stabilization Mechanisms
Sodium naphthenates are key agents in the formation and stabilization of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are prevalent in the petroleum industry. nih.govutoronto.ca
Sodium naphthenates act as stabilizers for emulsions. nih.gov While calcium naphthenates tend to form solid precipitates, the more soluble sodium naphthenates are known to promote emulsion stability. nih.gov Their ability to lower IFT facilitates the creation of fine droplets, a necessary first step for emulsification. nih.gov
In crude oil systems, the prevailing type of emulsion can depend on factors like pH and water content. nih.gov At very high pH values (e.g., above 13), where naphthenic acids are converted to naphthenates, O/W emulsions can be stabilized by electrostatic repulsion between the negatively charged naphthenate ions adsorbed at the oil droplet surfaces. nih.gov Conversely, W/O emulsions are often stabilized by a combination of factors, including the presence of other indigenous crude oil components like asphaltenes and resins. nih.gov The presence of sodium naphthenates can also lead to the formation of lamellar liquid crystal phases, which consist of alternating layers of surfactant and water, significantly increasing emulsion stability by hindering droplet coalescence. tandfonline.comresearchgate.net
Beyond simply reducing interfacial tension, sodium naphthenates contribute to emulsion stability by forming robust films at the oil-water interface. acs.org These films act as a mechanical barrier, preventing water droplets from coalescing. tandfonline.com In conjunction with other surface-active molecules present in crude oil, such as asphaltenes, sodium naphthenates can form a viscoelastic film that synergistically stabilizes the emulsion. nih.gov
Simulations have shown that sodium naphthenates can create a uniform film covering the oil-water interface. acs.orgfigshare.com Furthermore, sodium naphthenates have been identified as forming lamellar liquid crystal structures, which are highly ordered, multi-layered films of surfactant and solvent that significantly reduce the likelihood of droplet coalescence. tandfonline.com The strength and rigidity of these films are enhanced by the presence of cations like Na+. tandfonline.com
In complex systems like crude oil, various surface-active species compete for space at the oil-water interface. Sodium naphthenates actively participate in this competitive adsorption, often alongside asphaltenes. scholaris.ca Studies suggest that because of their smaller size and surfactant-like nature, naphthenates may adsorb more rapidly to the interface, occupying a primary layer that reduces IFT and dictates the surface morphology. nih.gov
Demulsification Strategies and Mechanisms
Chemical Demulsifiers and Their Interactions
Chemical demulsifiers are widely used to break stable emulsions, including those stabilized by this compound. These are surface-active compounds that, when added to an emulsion, migrate to the oil-water interface. walshmedicalmedia.com The effectiveness of a demulsifier is related to its ability to displace the indigenous emulsifiers, such as naphthenates, from the interface. walshmedicalmedia.com
The interaction of demulsifiers with the interfacial film is a key aspect of their function. For instance, low molecular weight molecules like resins and glycol-esters have been found to be effective demulsifiers because they act as surfactants, interacting with the naphthenates present at the interface. onepetro.org These demulsifier molecules can penetrate the naphthenate film, disrupting the strong interactions between the naphthenate chains and thereby inhibiting the formation of a stable, gel-like structure. onepetro.org
The molecular structure of the demulsifier plays a significant role in its performance. For example, demulsifiers containing a phenyl ring in their structure can interact with the polyaromatic structure of asphaltenes through π-π interactions, enhancing their affinity towards asphaltene molecules that may be part of the stabilizing film. acs.org The molecular weight of the demulsifier also influences its properties; increasing the content of ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) moieties can improve its effectiveness. acs.org
Effect of Charge Neutralization on Interfacial Films
Charge neutralization is another important mechanism in the demulsification of emulsions stabilized by this compound. This compound is an anionic surfactant, and the resulting interfacial film often carries a negative charge, contributing to emulsion stability through electrostatic repulsion between droplets. mdpi.com
The introduction of positive ions (cations) can neutralize the charge on the interfacial film, thereby destroying its stability. mdpi.com Among various positive ions, the hydrogen ion (H+) is considered to be particularly effective. mdpi.com The addition of an acid to lower the pH can neutralize the negatively charged naphthenate ions, converting them back to their less surface-active, protonated form.
The addition of salts can also lead to charge neutralization at the interface, reducing repulsion between droplets. scholaris.ca This process can be complex, as the type and concentration of the salt are critical. While charge neutralization can destabilize the emulsion, other effects of salt addition, such as changes in interfacial tension, must also be considered. scholaris.ca In some cases, charge neutralization can be accomplished by physical means, such as using a beam of electrons. acs.org
Foam Formation and Stability in Aqueous Systems
Characterization of Foam Film Drainage
Aqueous solutions of this compound are known to form foams, and the stability of these foams is closely linked to the drainage behavior of the thin liquid films (foam films) that separate the gas bubbles. rsc.orgresearchgate.net The drainage of these films is often not a simple, continuous thinning process. Instead, it can occur via stratification, which involves stepwise thinning. rsc.orgresearchgate.net
This stepwise thinning, or stratification, is observed as the appearance of distinct regions of different thicknesses within the foam film, often visible as different shades of gray in reflected light microscopy. rsc.orgresearchgate.net This phenomenon is attributed to the presence of self-assembled structures, such as micelles, in the bulk solution. uic.edu As the film drains, these structures become confined, leading to the formation of layers. The removal of each layer corresponds to a discrete step in the thinning process. nih.gov
The drainage process in this compound foam films has been characterized using advanced techniques like Interferometry Digital Imaging Optical Microscopy (IDIOM), which allows for high-resolution mapping of the film thickness over time. rsc.orgresearchgate.net These studies reveal a dynamic and complex nanoscopic topography of the foam films as they drain. rsc.org
Stratification and Thickness Transitions in Foam Films
The stratification of foam films stabilized by this compound is a key feature of their drainage process. This phenomenon is characterized by stepwise thinning, where the film thickness decreases in discrete steps. researchgate.netnih.gov These steps are thought to correspond to the removal of individual layers of micelles or other supramolecular structures from the film. researchgate.netuic.edu
Interestingly, in addition to the more commonly observed stepwise thinning, a transient, local, stepwise thickening process has also been observed during the drainage of this compound foam films. nih.gov This thickening appears as bright spots that grow and indicates a discrete increase in the thickness of a portion of the film. nih.gov This process seems to be an alternative and temporary drainage mechanism directly related to the expansion of the stepwise thinning spots. nih.gov
The step size and the final (terminal) thickness of the foam films are dependent on the concentration of this compound. researchgate.net When compared to well-studied surfactants like sodium dodecyl sulfate (SDS), this compound films exhibit smaller concentration-dependent step sizes and terminal film thicknesses. researchgate.net This suggests weaker intermicellar interactions and a shorter range for the oscillatory structural forces that are responsible for the layering of micelles within the film. researchgate.net
The table below presents a comparison of foam film characteristics between this compound and sodium dodecyl sulfate.
| Characteristic | This compound (NaN) | Sodium Dodecyl Sulfate (SDS) | Reference |
| Drainage Pattern | Stepwise thinning (stratification), also transient stepwise thickening | Stepwise thinning (stratification) | researchgate.netnih.gov |
| Step Size | Smaller, concentration-dependent | Larger | researchgate.net |
| Terminal Film Thickness | Smaller | Larger | researchgate.net |
| Inferred Intermicellar Interactions | Weaker | Stronger | researchgate.net |
Adsorption Mechanisms on Mineral and Solid Surfaces
Sodium naphthenates, acting as anionic surfactants, readily adsorb onto mineral surfaces, a phenomenon governed by a combination of forces including electrostatic interactions, hydrophobic effects, and chemical bonding. researchgate.net The nature of the mineral surface, the pH of the aqueous environment, and the molecular structure of the naphthenate molecules all play critical roles in the adsorption process. This adsorption can lead to the formation of complex structures at the solid-liquid interface, significantly altering the surface properties of the minerals.
Electrostatic and Hydrophobic Interactions on Alumina (B75360)
The adsorption of this compound onto alumina (Al₂O₃) surfaces is a well-documented process driven primarily by electrostatic attraction and subsequent hydrophobic interactions. ualberta.cascielo.br Alumina possesses a point of zero charge (PZC) around a pH of 9. ualberta.ca Below this pH, the alumina surface carries a net positive charge, creating a favorable condition for the adsorption of anionic species like naphthenate ions (RCOO⁻), which are fully dissociated from this compound in solutions with a pH around 8. ualberta.ca
The initial stage of adsorption is dominated by the electrostatic attraction between the positively charged alumina surface and the negatively charged carboxylate head groups of the naphthenate anions. ualberta.ca This leads to the formation of an initial layer of adsorbed naphthenate molecules.
Following this initial electrostatic binding, hydrophobic interactions between the nonpolar hydrocarbon tails of the adsorbed naphthenate molecules become significant. ualberta.ca This secondary mechanism drives the formation of a more compact, bilayer structure on the alumina surface. ualberta.ca The hydrocarbon tails associate with each other, orienting away from the aqueous phase, which can lead to a phenomenon known as admicelle formation, where aggregates of surfactant molecules form on the surface. This bilayer effectively renders the initially hydrophilic alumina surface more hydrophobic. ualberta.ca
| Interaction Type | Description | Governing Factors | Resultant Structure |
|---|---|---|---|
| Electrostatic Attraction | Initial adsorption of anionic naphthenate (RCOO⁻) onto the positively charged alumina surface. | pH < Point of Zero Charge (PZC ≈ 9) | Monolayer of naphthenate ions. |
| Hydrophobic Interaction | Association of the nonpolar hydrocarbon tails of adsorbed naphthenate molecules. | Concentration of naphthenate | Formation of a compact bilayer or admicelles, leading to increased surface hydrophobicity. ualberta.ca |
Influence on Surface Wettability of Clays
This compound significantly alters the surface wettability of clays, such as kaolinite (B1170537), shifting them from a water-wet state to a more oil-wet condition. rice.edu Naturally, kaolinite is strongly water-wet. rice.eduresearchgate.net However, the adsorption of this compound onto the clay surface can drastically change this characteristic.
The mechanism involves the adsorption of the naphthenate anion onto the positively charged edges of the kaolinite particles, while the hydrophobic tails orient outwards. This adsorbed layer effectively masks the inherent hydrophilicity of the clay surface, making it more attractive to oil (hydrophobic). Research has demonstrated this dramatic shift in wettability. In one study, the addition of just 100 ppm of this compound to a toluene-brine mixture containing kaolinite reduced the water-wet fraction of the clay from 96% to a mere 18%. rice.edu
The pH of the system plays a crucial role in this process. At higher pH levels, the surface of kaolinite becomes more negatively charged. rice.edu This increased negative charge repels the anionic naphthenate molecules, leading to reduced adsorption. rice.edu Consequently, at higher pH, kaolinite tends to remain more water-wet even in the presence of this compound. rice.edu This demonstrates that the wettability alteration is highly dependent on the electrostatic interactions between the clay surface and the naphthenate ions, which are mediated by the solution's pH. rice.edu
| Condition | Water-Wet Fraction of Kaolinite (%) | Primary Mechanism | Reference |
|---|---|---|---|
| Control (No additives) | 96% | Inherent hydrophilic nature of kaolinite. | rice.edu |
| 100 ppm this compound | 18% | Adsorption of naphthenate anions renders the surface hydrophobic. | rice.edu |
| 366 ppm Silicate (at pH 10) | 80% | Silicate adsorption increases negative surface charge, repelling naphthenates. | rice.edu |
| Increasing pH | Increases | Increased negative surface charge on clay reduces naphthenate adsorption. | rice.edu |
Environmental Fate, Transport, and Biodegradation of Sodium Naphthenate
Environmental Occurrence and Distribution
Presence in Oil Sands Process-Affected Water (OSPW)
Sodium naphthenate is a notable component of oil sands process-affected water (OSPW), a byproduct of bitumen extraction from oil sands. nih.govoup.comcanada.ca The hot water extraction process used to separate bitumen from sand and clay dissolves naphthenic acids, which then react with sodium hydroxide (B78521) used in the process to form sodium naphthenates. core.ac.uk This results in the concentration of these compounds in the tailings water, which is stored in large ponds. nih.govualberta.ca
The concentration of naphthenic acids in OSPW can vary widely, with reported ranges from 12 to 120 mg/L. nih.govualberta.ca Aged OSPW tends to have lower concentrations, typically between 14 and 43 mg/L. ualberta.ca In contrast, the ambient levels of naphthenic acids in natural surface waters in the Athabasca oil sands region are generally less than 1 mg/L. ualberta.ca The composition of naphthenic acids in OSPW is complex, consisting of hundreds of different homologs and isomers. nih.gov OSPW-derived naphthenic acids are often characterized by higher molecular weights and multiple rings, making them more resistant to degradation compared to some commercial naphthenic acid products. ualberta.ca
Mobility in Surface Waters and Aquatic Environments
The mobility of this compound in surface waters is influenced by its solubility and surfactant properties. As sodium salts, naphthenates are water-soluble, which facilitates their transport in aquatic environments. frontiersin.org They can act as surfactants, affecting the interface between oil and water and potentially stabilizing emulsions. nih.govrsc.org This can influence the distribution of other contaminants in the water column.
The presence of salts and ions in the water can impact the concentration and distribution of naphthenic acid compounds. acs.org Studies have shown that increased salinity can lead to a higher measured concentration of organic species in water. acs.org The chemical structure of the naphthenic acids also plays a role in their behavior. For instance, smaller naphthenic acid molecules are thought to be more effective at regulating interfacial tension, while larger ones may stabilize emulsions through other mechanisms. nih.gov Due to their persistence and toxicity to aquatic life, the movement of sodium naphthenates from sources like OSPW into natural water bodies is a significant environmental concern. carlroth.combiosynth.com
Biodegradation Pathways and Mechanisms
The breakdown of this compound in the environment is primarily a biological process driven by microorganisms. The complexity and variability of naphthenic acid structures lead to a range of degradation pathways and efficiencies.
Aerobic Degradation (e.g., β-Oxidation, Ring Cleavage)
Under aerobic conditions, microorganisms employ several enzymatic pathways to break down naphthenic acids. The most common and well-studied pathway is β-oxidation. nih.govoup.comcanada.canih.gov This process involves the sequential removal of two-carbon units from the carboxylic acid side chain of the naphthenic acid molecule. nih.gov However, for the degradation of the cyclic portion of the molecule, ring cleavage is a necessary and often rate-limiting step. frontiersin.orgplos.org
The structure of the naphthenic acid molecule significantly influences its biodegradability. Factors that hinder degradation include:
Alkyl side chain branching: Branching, particularly at the α or β carbon position relative to the carboxyl group, can create steric hindrance, impeding the action of β-oxidation enzymes. frontiersin.orgrsc.org
Degree of cyclicity: An increase in the number of rings makes the molecule more resistant to degradation as ring cleavage is energetically demanding. frontiersin.org
Molecular weight: Higher molecular weight naphthenic acids are generally less biodegradable. frontiersin.orgcec.org
Other aerobic degradation mechanisms that can occur include α-oxidation (removal of one carbon atom), ω-oxidation (oxidation of the terminal methyl group), and aromatization of the rings. nih.govoup.comcanada.canih.gov
Anaerobic Degradation Investigations
While aerobic degradation is more extensively studied, research has also explored the potential for anaerobic biodegradation of naphthenic acids. nih.govoup.comcanada.canih.gov This is particularly relevant for environments with low oxygen levels, such as deeper layers of tailings ponds or contaminated sediments.
Investigations have suggested that anaerobic degradation can occur through various processes, including:
Denitrification: Using nitrate (B79036) as an electron acceptor. core.ac.uk
Sulfate (B86663) reduction: Using sulfate as an electron acceptor. scholaris.ca
Iron reduction: Using iron (III) as an electron acceptor. nih.govcanada.ca
Methanogenesis: Involving methanogenic archaea. nih.govcanada.ca
One proposed anaerobic pathway involves the formation of benzoyl-CoA as an intermediate. nih.govoup.comcanada.canih.gov However, the mechanisms of anaerobic degradation are generally considered to be less efficient and slower than aerobic pathways, and our understanding of them is still developing. researchgate.net
Role of Microbial Communities (Multispecies Cultures, Biofilms)
The biodegradation of the complex mixture of compounds found in this compound is not typically carried out by a single microbial species but rather by diverse microbial communities. frontiersin.org These communities can exist as free-living (planktonic) cells or as structured biofilms. frontiersin.org
Research has shown that multispecies cultures, often indigenous to contaminated environments like OSPW, are more effective at degrading naphthenic acids than single-species isolates. frontiersin.org This is likely due to the combined metabolic capabilities of different microorganisms, where the breakdown products of one species can be utilized by another.
Biofilms, which are communities of microorganisms attached to a surface and encased in a self-produced matrix, may offer advantages for bioremediation. The biofilm mode of life can provide protection against toxic substances and create microenvironments with varying conditions, potentially facilitating a wider range of degradation reactions. frontiersin.org
Several genera of bacteria have been identified as being capable of degrading naphthenic acids, including Pseudomonas, Rhodococcus, Alcaligenes, Acinetobacter, Cupriavidus, and Burkholderiales. nih.govplos.orgrsc.org The presence of these and other microorganisms in environments contaminated with this compound is a key factor in its natural attenuation.
Structure-Persistence Relationships in Degradation
The environmental persistence of sodium naphthenates is intrinsically linked to the chemical structure of their corresponding naphthenic acid (NA) molecules. Research has consistently shown that the structural characteristics of individual NA congeners are a primary determinant of their susceptibility to biodegradation. oup.com Key structural features that influence degradation rates include the number of carbon atoms, the degree of cyclicity (or number of rings), and the extent of alkyl branching. oup.comnih.gov
A significant finding is that the degree of cyclization, represented by the "Z series" in the general formula CnH2n+ZO2, has a more substantial impact on the rate of biodegradation than the carbon number (n). oup.com NAs with a higher degree of cyclization (i.e., more rings, corresponding to more negative Z numbers) are significantly more persistent in the environment. oup.com For instance, NAs with one or two rings (Z = -2 to -4) degrade much more rapidly than those with three to six rings (Z = -6 to -12). oup.com
The size of the molecule, determined by the carbon number, also plays a role. NAs with lower carbon numbers (e.g., n=11–16) are generally less persistent than those with higher carbon numbers (e.g., n=17–20). oup.com This trend is consistent with observations of aged oil sands process water (OSPW), which tends to be dominated by high-molecular-weight, multi-ring structures that have resisted microbial degradation over time. ualberta.ca
Furthermore, the branching of the alkyl chains attached to the cyclic structures is a critical factor. Increased alkyl side chain branching has been identified as a reason for the recalcitrance of certain NAs. nih.gov The position of the branch relative to the carboxylic acid group can also affect reactivity; branched NAs can be more reactive than non-branched ones if the branch is located far from the carboxylate group. researchgate.net Studies have also indicated that aliphatic NAs are more reactive and thus less persistent than aromatic variants. researchgate.net
The selective biodegradation of less complex NAs leads to a shift in the composition of NA mixtures over time, leaving a higher proportion of persistent, multi-ringed, and higher-molecular-weight structures. oup.comualberta.ca
Table 1: Biodegradation Half-Lives of Naphthenic Acid (NA) Congeners
| NA Congener Group | Carbon Number (n) | Z Series (Cyclicity) | Half-Life Range (weeks) | Persistence Level |
|---|---|---|---|---|
| Less Persistent Group | 11–16 | -2 to -4 | 19–28 | Lower |
| More Persistent Group | 17–20 | -6 to -12 | 37–52 | Higher |
This table presents data on the degradation kinetics of different NA groups, showing a clear relationship between chemical structure and environmental persistence. Data sourced from a 52-week study in simulated wetland microcosms. oup.com
Environmental Persistence and Influencing Factors
The persistence of this compound in aquatic environments is not solely a function of its chemical structure but is also significantly influenced by a range of external environmental factors. tandfonline.com These factors can affect the rate and extent of degradation, thereby determining the compound's ultimate fate and longevity in ecosystems. tandfonline.comresearchgate.net
Key environmental conditions that influence the persistence of naphthenic acids include:
Microbial Communities: The type and abundance of indigenous microorganisms are crucial, as biodegradation is a primary pathway for the removal of NAs. tandfonline.com The presence of specific bacteria, such as Pseudomonas putida, can enhance degradation, although naturally occurring NAs in wastewaters are often more resistant than commercial varieties. nih.gov
Nutrient Availability: The presence of nutrients is essential to support the microbial populations responsible for biodegradation. tandfonline.com
Dissolved Oxygen: The availability of dissolved oxygen is a critical factor, as many biodegradation pathways are aerobic. tandfonline.com
pH: The pH of the water can influence both the solubility and bioavailability of NAs and affect the activity of microbial enzymes responsible for degradation. tandfonline.com
Temperature: Temperature affects microbial metabolic rates and, consequently, the speed of biodegradation. tandfonline.com
Sediment Interaction: NAs are known to persist in the water column and can accumulate in sediments over time with prolonged exposure. researchgate.net The structure of the sediment can influence the degradation process. tandfonline.com
While biodegradation is a significant degradation pathway, other processes like photolysis (cleavage by UV light) and ozonation can also break down NAs, particularly the higher molecular weight and more structurally complex molecules that are resistant to microbes. tandfonline.com
Table 2: Factors Influencing the Environmental Persistence of this compound
| Factor | Influence on Persistence |
|---|---|
| Chemical Structure | Higher molecular weight, increased cyclicity, and alkyl branching increase persistence. oup.comnih.govualberta.ca |
| Microbial Activity | Presence of adapted microbial consortia can decrease persistence through biodegradation. tandfonline.com |
| Dissolved Oxygen | Aerobic conditions generally favor biodegradation, reducing persistence. tandfonline.com |
| Nutrients | Adequate nutrient levels support microbial growth, enhancing degradation and reducing persistence. tandfonline.com |
| Temperature | Optimal temperatures for microbial activity can accelerate degradation. tandfonline.com |
| pH | Affects NA bioavailability and microbial enzyme function, thereby influencing degradation rates. tandfonline.com |
| Salinity | Influences the partitioning and relative abundance of NA species in water. acs.org |
| Sediment | Can act as a long-term sink where NAs accumulate. researchgate.net |
This table summarizes the key environmental and chemical factors that control how long this compound and its related compounds remain in the environment.
Toxicological and Ecotoxicological Investigations of Sodium Naphthenate
Ecotoxicological Impact on Aquatic Biota
Sodium naphthenate, a major component of oil sands process-affected water (OSPW), has been identified as a significant environmental contaminant with toxic effects on a variety of aquatic organisms. nih.govnih.gov Its water solubility facilitates its dispersal in aquatic ecosystems, posing a risk to the health of these environments. nih.govmdpi.com
Effects on Invertebrate Species (e.g., Hexagenia spp. Mayflies)
The burrowing mayfly, Hexagenia spp., is a crucial component of many North American aquatic ecosystems and has been identified as a sensitive sentinel species for monitoring the impacts of contaminants like this compound. mdpi.comuwo.ca
Exposure to sublethal concentrations of this compound induces significant metabolomic and biochemical changes in Hexagenia spp. mayflies. researchgate.netfrontiersin.orgnih.gov Studies utilizing nuclear magnetic resonance (NMR)-based metabolomics have revealed a distinct shift in the polar metabolome of mayfly nymphs with increasing exposure to this compound. researchgate.netfrontiersin.orgnih.govresearchgate.net This indicates a dose-dependent physiological response to the contaminant.
Specifically, research has identified eleven metabolites that show a correlation with increased this compound concentrations. researchgate.netnih.gov These metabolites are primarily involved in critical cellular processes such as energy metabolism and the regulation of apoptosis (programmed cell death). researchgate.netfrontiersin.orgnih.gov The alteration of these pathways suggests that even at low, environmentally relevant concentrations, this compound can disrupt fundamental biochemical functions within these invertebrates. frontiersin.org Mayflies exposed to the highest concentrations of naphthenic acids exhibited altered homeostasis and disrupted energy metabolism. frontiersin.orgnih.gov
Table 1: Observed Metabolomic and Biochemical Effects of this compound on Hexagenia spp. Mayflies
| Effect Category | Specific Observation | Implicated Biological Process | Reference |
|---|---|---|---|
| Metabolome Shift | Alteration in the polar metabolome profile | Overall physiological stress response | researchgate.netfrontiersin.orgnih.govresearchgate.net |
| Key Metabolites | Correlation of 11 specific metabolites with exposure | Energy metabolism, Apoptosis regulation | researchgate.netfrontiersin.orgnih.gov |
| Homeostasis | Disruption of homeostasis at high concentrations | Disrupted energy metabolism | frontiersin.orgnih.gov |
The sublethal effects of this compound on the growth and development of Hexagenia spp. present a complex picture. While some studies have reported high survival rates and no significant differences in growth at certain sublethal concentrations, others have identified more subtle, yet potentially impactful, developmental trade-offs. researchgate.netnih.govnih.gov For instance, one study observed a slight increase in mortality only at the highest tested concentration of 100 μg/L. nih.gov
However, another investigation suggests that mayflies exposed to stressful environments containing this compound may alter their development to emerge faster. mdpi.com This accelerated emergence can be viewed as an escape mechanism from a toxic environment, but it may come at the cost of reduced fitness and reproductive success in the adult stage. mdpi.com Furthermore, while one study found that the mean mass gained by individuals did not vary with treatment level, it also noted that mortality was greatest at the highest concentration. nih.gov
Table 2: Sublethal Effects of this compound on Hexagenia spp. Mayflies
| Endpoint | Observation | Implication | Reference |
|---|---|---|---|
| Survival | High survival at lower concentrations; increased mortality at the highest tested concentration (100 μg/L). | Threshold for lethal effects. | researchgate.netnih.govnih.gov |
| Growth | No significant difference in mean mass gain at most tested concentrations. | Growth may be a less sensitive endpoint at lower concentrations. | nih.gov |
| Development | Developmental trade-offs leading to faster emergence. | Potential for reduced adult fitness and reproductive success. | mdpi.com |
Effects on Aquatic Vertebrates (e.g., Fish Embryos)
Fish embryos are particularly vulnerable to waterborne contaminants, and studies have demonstrated the detrimental effects of naphthenic acids, including this compound, on their early life stages. researchgate.netresearchgate.net
Exposure of fish embryos to naphthenic acid mixtures has been shown to induce a range of developmental abnormalities. researchgate.netregulations.gov These include edemas (swelling), as well as cardiac and gut abnormalities. researchgate.net Such deformities can severely impact the viability and survival of the developing fish.
In addition to gross abnormalities, this compound exposure leads to significant morphometric changes. researchgate.net Studies have documented a decrease in the total length, tail length, and interorbital distance of fish embryos exposed to the compound. researchgate.net These alterations in body proportions can have long-term consequences for the fish's mobility, feeding, and predator avoidance. At higher concentrations, exposure can be fatal, with one study reporting 100% mortality in amphibian embryos, and narcosis observed at lower concentrations. researchgate.net
Table 3: Effects of Naphthenic Acids on Fish Embryos
| Effect Category | Specific Observation | Reference |
|---|---|---|
| Embryonic Abnormalities | Edema, Cardiac abnormalities, Gut abnormalities | researchgate.net |
| Morphometric Changes | Decreased total length, Decreased tail length, Decreased interorbital distance | researchgate.net |
| Mortality | 100% mortality at 6 mg/l in amphibian embryos | researchgate.net |
| Other Effects | Narcosis at lower concentrations | researchgate.net |
Impact on Phytoplankton Communities and Diversity
Phytoplankton form the base of most aquatic food webs, and any negative impact on their communities can have cascading effects throughout the ecosystem. Naphthenic acids, including this compound, have been shown to influence the structure and diversity of phytoplankton communities. researchgate.netnih.gov
Research indicates that while the total biomass of phytoplankton may not always show a systematic relationship with naphthenate concentrations, the taxonomic composition of the community is significantly affected. nih.gov Specifically, concentrations of naphthenic acids above 20 mg/L have a direct impact on the phytoplankton community structure. researchgate.net
Studies of water bodies with varying degrees of oil sands process water influence have revealed that Chlorophyta (green algae) are often the dominant group in areas with the highest concentrations of naphthenates and major ions. nih.gov Canonical Correspondence Analysis (CCA), a statistical method, has shown that naphthenate and major ion concentrations can explain a significant portion (40%) of the variation in taxonomic composition. nih.gov Interestingly, the ecological effect of major ions, which are also present in OSPW, appears to be at least as great as that of naphthenates on phytoplankton communities. nih.govacs.org
Table 4: Impact of Naphthenic Acids on Phytoplankton Communities
| Impact Area | Observation | Key Finding | Reference |
|---|---|---|---|
| Community Structure | Direct effect on community structure at concentrations >20 mg/L. | Significant alteration of the phytoplankton community. | researchgate.net |
| Taxonomic Composition | Shift in community composition; Chlorophyta often dominant at high concentrations. | Naphthenates act as a selective pressure on phytoplankton species. | nih.gov |
| Diversity | Naphthenate and major ion concentrations explain 40% of variation in taxonomic composition. | Both naphthenates and salinity influence phytoplankton diversity. | nih.gov |
| Comparative Effects | The ecological effect of major ions is comparable to that of naphthenates. | Salinity is a co-stressor with naphthenates in OSPW. | nih.govacs.org |
Mechanisms of Ecotoxicity (e.g., Oxidative Stress, Membrane Integrity, Narcosis)
The ecotoxicity of this compound and its related naphthenic acids (NAs) is attributed to several mechanisms, including narcosis, disruption of cell membrane integrity, and induction of oxidative stress. ubc.caresearchgate.netislandscholar.caislandarchives.cafrontiersin.org
Narcosis: Narcosis is considered a primary mode of acute toxicity for naphthenic acids. researchgate.netplymouth.ac.uk This non-specific mechanism involves the accumulation of the hydrophobic portions of the NA molecules within the lipid bilayers of cell membranes, leading to disruption of membrane function. ubc.ca It has been suggested that polar narcosis is the likely mechanism of acute toxicity for NAs due to their surfactant-like properties. plymouth.ac.uk While it would be expected that larger, higher molecular weight NAs would cause more significant disruption, studies have indicated that smaller, lower molecular weight NAs often exhibit higher toxicity. ubc.ca
Membrane Integrity: this compound has been shown to increase the permeability of plant cell membranes. researchgate.net Studies on beetroot cells demonstrated that treatment with this compound led to a significant increase in membrane permeability, with the effect being dependent on both the concentration and duration of exposure. researchgate.net For instance, a 4-hour treatment with a 100 µmol/L solution of this compound tripled membrane permeability, and this effect increased 18-fold after 24 hours. researchgate.net The fraction of NAs containing a higher abundance of bi- and tricyclic carboxylic acids exhibited the strongest effect on increasing membrane permeability. researchgate.net This disruption of membrane integrity can impair cellular function and lead to toxicity.
Oxidative Stress: Exposure to NAs has been linked to the induction of oxidative stress in aquatic organisms. frontiersin.orgresearchgate.net Research on rainbow trout has shown that NAs derived from oil sands process-affected water (OSPW) can inhibit mitochondrial respiration and increase the production of reactive oxygen species (ROS). islandscholar.caislandarchives.ca This disruption of mitochondrial energetics, including the uncoupling of oxidative phosphorylation and inhibition of the electron transport system, is a key mechanism leading to oxidative stress. islandscholar.caislandarchives.ca Sublethal exposure to NAs in aquatic invertebrates has also been associated with increased oxidative stress. frontiersin.org
Mammalian Toxicological Studies
Acute Exposure: Acute toxicity studies have been conducted on this compound and naphthenic acids (NAs) derived from oil sands tailings. In male mice, the oral LD50 for commercial sodium salts of naphthenic acids was reported to be 3.55 g/kg body weight. oup.com In a study with Wistar rats given single oral doses of NAs, effects such as lethargy and mild ataxia were observed at the highest dose, which were reversible. industrialchemicals.gov.au A significant temporary decrease in food consumption was also noted in the high-dose group. oup.comindustrialchemicals.gov.auresearchgate.net While acute toxicity is considered unlikely in wild mammals under worst-case environmental exposure scenarios, repeated exposure may lead to adverse health effects. oup.comresearchgate.net
Subchronic Exposure: Information on the subchronic exposure effects of this compound is limited. nih.gov However, studies on NAs extracted from oil sands tailings pond water provide some insights. In a 90-day study, female Wistar rats administered NAs showed significant increases in the relative weights of the liver, kidney, and brain in the high-dose group. nih.gov
Interactive Data Table: Acute and Subchronic Toxicity of Naphthenic Acids in Rodents
| Species | Compound | Exposure Route | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Male Mice | This compound | Oral | Acute | LD50: 3.55 g/kg body weight | oup.com |
| Wistar Rats (female) | Naphthenic Acids | Oral | Acute | Pericholangitis (inflammation of bile ducts) in high-dose group. | oup.comresearchgate.net |
| Wistar Rats (male) | Naphthenic Acids | Oral | Acute | Brain hemorrhage in high-dose group. | oup.comresearchgate.net |
| Wistar Rats (female) | Naphthenic Acids | Oral | 90 days | Increased relative liver, kidney, and brain weights; excessive hepatic glycogen (B147801) accumulation. | oup.comnih.gov |
Exposure to naphthenic acids (NAs) has been shown to induce organ-specific effects and notable histopathological changes in mammalian studies. The liver is consistently identified as a primary target organ. oup.comresearchgate.net
In acute toxicity studies with Wistar rats, a significant incidence of pericholangitis (inflammation of the bile ducts) was observed in the high-dose groups of both sexes, suggesting hepatotoxicity. oup.comresearchgate.net In subchronic studies, female rats exposed to NAs for 90 days showed a significant increase in relative liver weight. oup.comresearchgate.net The most prominent dose-related histological change was excessive hepatic glycogen accumulation, observed in 42% of the animals in the high-dose group. oup.comnih.gov
Other organs also showed pathological changes. In acute studies, high-dose male rats exhibited brain hemorrhage, while medium-dosed female rats showed a significant prevalence of mild myocardial necrosis with periarteriolar fibrosis. oup.comindustrialchemicals.gov.au However, some lesions observed in acute studies, such as pericholangitis, were less prevalent in subchronic studies, suggesting that the duration and level of exposure influence the type and severity of organ damage. oup.com
Interactive Data Table: Histopathological Findings in Rats Exposed to Naphthenic Acids
| Organ | Finding | Exposure Type | Sex | Reference |
|---|---|---|---|---|
| Liver | Pericholangitis | Acute | Male & Female | oup.comresearchgate.net |
| Liver | Excessive Glycogen Accumulation | Subchronic | Female | oup.comresearchgate.netnih.gov |
| Liver | Increased Relative Weight | Subchronic | Female | oup.comresearchgate.net |
| Brain | Hemorrhage | Acute | Male | oup.comresearchgate.net |
| Heart | Myocardial Necrosis with Periarteriolar Fibrosis | Acute | Female | oup.comindustrialchemicals.gov.au |
Exposure to naphthenic acids (NAs) can lead to significant alterations in hematological and biochemical parameters in mammals. These markers are crucial for identifying target organs and understanding the mechanisms of toxicity.
In a 90-day subchronic study with female Wistar rats, biochemical analysis revealed elevated blood amylase and hypocholesterolemia (lower plasma cholesterol) in the high-dose group. oup.comnih.gov The decrease in plasma cholesterol suggests an interference with the synthetic, feedback, or mobilization pathways in the liver. oup.com While changes in plasma amylase are often linked to pancreatic issues, in rats, it can also indicate a hepatic effect, as amylase isozymes are present in rat hepatocytes. oup.com
Hematological parameters were also assessed in the subchronic study, but no significant dose-related effects were reported for parameters such as hemoglobin. researchgate.net In a study on tree swallows, those treated with NAs showed higher total proteins, but this was correlated with higher hematocrit, suggesting the changes were likely related to hydration status rather than direct toxicity. researchgate.net
Interactive Data Table: Key Biochemical Changes in Female Rats After 90-Day Exposure to Naphthenic Acids
| Parameter | Change | Implication | Reference |
|---|---|---|---|
| Blood Amylase | Elevated | Potential liver effect | oup.comresearchgate.netnih.gov |
| Plasma Cholesterol | Decreased (Hypocholesterolemia) | Interference with liver synthetic pathways | oup.comresearchgate.netnih.gov |
Genetic Toxicity and Mutagenicity Assessments
The genetic toxicity of this compound has been evaluated through various in vitro assays.
Studies have shown that this compound is not mutagenic in the Salmonella typhimurium (Ames) test, with or without metabolic activation. nih.govualberta.ca Furthermore, it did not induce chromosome aberrations in Chinese hamster ovary (CHO) cells. industrialchemicals.gov.aunih.govualberta.ca
However, this compound did test positive for inducing sister chromatid exchanges (SCEs) in CHO cells, specifically in the absence of metabolic activation. industrialchemicals.gov.aunih.govualberta.ca An SCE is the exchange of genetic material between two identical sister chromatids. An increase in SCEs can indicate DNA damage.
Interactive Data Table: Summary of In Vitro Genotoxicity Assays for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium | With & Without | Negative | nih.govualberta.ca |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) Cells | With & Without | Negative | industrialchemicals.gov.aunih.govualberta.ca |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Without | Positive | industrialchemicals.gov.aunih.govualberta.ca |
Reproductive and Developmental Toxicity Investigations
Comprehensive toxicological data regarding the specific reproductive and developmental effects of this compound are limited. A review of available scientific literature indicates a lack of studies focusing directly on this compound's impact on reproductive health and embryonic development. nih.gov However, research on the broader category of naphthenic acids (NAs), of which this compound is a salt, provides some insights into potential reproductive and developmental toxicities.
Another study involving the oral administration of naphthenic acids to female Wistar rats during pre-breeding, breeding, and gestation resulted in infertility in the high-dose group. nih.gov Notably, this study did not observe any fetal malformations in the offspring of the lower-dose groups. nih.gov
In studies on the early life stages of zebrafish, exposure to both oil sands-derived naphthenic acids (OS-NAs) and commercial naphthenic acids (C-NAs) led to various developmental issues. cec.org These included yolk sac edema, pericardial edema, and spinal malformations. cec.org The successful hatching of embryos was also inhibited by exposure to OS-NAs. cec.org
It is crucial to reiterate that these studies were conducted on naphthenic acids or their mixtures, and not specifically on this compound. Therefore, while these findings suggest potential reproductive and developmental concerns for the broader class of naphthenic compounds, direct evidence for this compound is currently unavailable.
Table 1: Summary of Reproductive and Developmental Toxicity Studies on Naphthenic Acids
| Test Substance | Species | Key Findings | Reference |
|---|---|---|---|
| Refined Naphthenic Acids | Sprague-Dawley Rat | Significant reduction in the number of live-born offspring at 300 and 900 mg/kg/day. NOAEL for developmental effects was 100 mg/kg/day. | nih.govualberta.cacanada.ca |
| Naphthenic Acids | Wistar Rat | Infertility in the high-dose group; no fetal malformations observed. | nih.gov |
| Oil Sands & Commercial Naphthenic Acids | Zebrafish (Danio rerio) | Inhibited embryo hatching, yolk sac edema, pericardial edema, and spinal malformations. | cec.org |
Comparative Toxicology of Commercial vs. Environmental Mixtures
The toxicological profile of naphthenic compounds can differ significantly depending on their origin, specifically whether they are from commercial production or are present in environmental mixtures, such as oil sands process-affected water (OSPW). epa.gov These differences stem from variations in their chemical composition, which in turn influences their biological activity and toxicity. ualberta.ca Consequently, it is often considered that commercial naphthenic acids are not suitable surrogates for assessing the toxicity of naphthenic acid fraction components (NAFCs) from OSPW. nih.gov
Commercial naphthenic acids are typically derived from the refining of petroleum and are characterized by a higher proportion of lower molecular weight, acyclic, and monocyclic acids. cec.orgnih.gov In contrast, environmental mixtures of naphthenic acids, particularly those found in aged OSPW, tend to be composed of higher molecular weight, multi-ring acids. ualberta.ca These more complex structures are generally more resistant to biodegradation and have been shown to be less acutely toxic than their lower molecular weight commercial counterparts. ualberta.cacec.org
Studies directly comparing the toxicity of commercial and environmental naphthenic acids have demonstrated these differences. For instance, in a study on fathead minnow embryos, commercial naphthenic acids were found to be more toxic, with a lower EC50 value for hatch success compared to NAFCs from both fresh and aged OSPW. nih.gov The commercial mixtures also led to an increase in finfold deformities, an effect not observed with the OSPW-derived NAFCs. nih.gov
Another comparative study highlighted that commercial and OSPW-derived naphthenic acids can elicit different immunological responses. Commercial NAs were observed to decrease the phagocytic activity of macrophages in mice, whereas OSPW NAs enhanced it. canada.ca
Interestingly, one study utilized a commercial mixture of 10:1 naphthenic acids to this compound and found that its chemical composition, in terms of molecular weight distribution and fluorescence signatures, was analogous to that of OSPW extracts from certain tailings ponds. mdpi.comresearchgate.net This suggests that while significant differences often exist, some commercial mixtures may share certain characteristics with environmental ones. However, the general consensus remains that caution should be exercised when extrapolating toxicological data from commercial NAs to environmentally sourced mixtures due to the noted differences in composition and biological effects. ualberta.caepa.gov
Table 2: Comparative Toxicology of Commercial vs. Environmental Naphthenic Acid Mixtures
| Aspect | Commercial Naphthenic Acids | Environmental Naphthenic Acids (from OSPW) | Reference |
|---|---|---|---|
| Chemical Composition | Dominated by lower molecular weight, acyclic, and monocyclic acids. | Higher proportion of higher molecular weight, multi-ring acids. | ualberta.cacec.orgnih.gov |
| Biodegradability | More readily biodegradable. | More resistant to biodegradation. | cec.org |
| Toxicity to Fathead Minnow Embryos | More toxic (lower EC50 for hatch success); induced finfold deformities. | Less toxic; did not induce finfold deformities. | nih.gov |
| Immunological Effects in Mice | Reduced macrophage phagocytosis. | Enhanced macrophage phagocytosis. | canada.ca |
Applications and Industrial Research of Sodium Naphthenate
Petroleum Industry Operations
The presence and behavior of sodium naphthenate are of critical importance throughout the oil production and refining lifecycle, from extraction to wastewater management.
Prevention and Mitigation of Naphthenate Fouling
Naphthenate fouling is a significant operational challenge in the oil and gas industry, leading to the deposition of soaps that can clog pipelines and disrupt production. researchgate.netresearchgate.net this compound, a soft, emulsion-type substance, is formed from the reaction of naphthenic acids in crude oil with sodium ions present in the production brine, particularly at a higher pH. researchgate.netmdpi.comresearchgate.net
One of the primary methods to prevent the formation of these deposits is to control the pH of the production water. mdpi.com By reducing the pH, typically through the addition of acids like inorganic mineral acids or small organic acids, the dissociation of naphthenic acids into naphthenate anions is suppressed. mdpi.com This equilibrium shift favors the less surface-active and less water-soluble naphthenic acids, thereby inhibiting the formation of this compound salts. mdpi.com Research has shown that acids such as formic acid can be highly effective in both inhibiting and dissolving naphthenate deposits. mdpi.comresearchgate.net
Table 1: Research Findings on Naphthenate Fouling Mitigation
| Mitigation Strategy | Key Findings |
|---|---|
| pH Reduction | Lowering the pH of production water prevents the dissociation of naphthenic acids, thus inhibiting the formation of this compound. mdpi.com |
Role in Enhanced Oil Recovery
This compound's surfactant properties are being explored for their potential benefits in enhanced oil recovery (EOR) processes. cymitquimica.com Surfactants are known to play a role in crude oil foams which can be relevant to EOR. uic.edu The amphiphilic nature of this compound, possessing both hydrophilic and hydrophobic characteristics, allows it to reduce the interfacial tension between oil and water. vulcanchem.comcymitquimica.com
Research suggests that the injection of water enriched with naphthenic acids can improve oil recovery compared to conventional waterflooding. mdpi.com Sodium naphthenates can compete with other surface-active components in crude oil, like asphaltenes, for adsorption at the oil-water interface. mdpi.com This competition can prevent the formation of a rigid asphaltene-rich interface, potentially leading to improved oil mobility and recovery. mdpi.com However, the formation of this compound can also have a negative impact. Ab initio quantum molecular dynamics simulations have indicated that this compound can become more adhesive to calcite reservoir rock surfaces than the original naphthenic acid, which could reduce oil recovery. doi.org
Management of Wastewater Treatment Processes
This compound is a significant component in the wastewater generated by petroleum refineries. nih.gov It is formed when dilute caustic prewash systems interact with naturally occurring naphthenic acids in crude oil. nih.gov An increase in the acidity of crude oil slates can lead to a substantial rise in the amount of this compound, which can disrupt the operations of spent caustic tanks and wastewater treatment plants. nih.gov
The management of this compound in refinery wastewater is crucial due to its potential environmental impact. nih.gov While eliminating caustic washing is not always economically viable, managing the load of sodium naphthenates entering the wastewater treatment plant is a key consideration. nih.govwa.gov Biological treatment is considered one of the most efficient and cost-effective methods for removing dissolved organic compounds, including naphthenic acids, from refinery wastewater. researchgate.net
Impact on Formation Damage in Petroleum Reservoirs
The formation of this compound can contribute to formation damage, which impairs the productivity of petroleum reservoirs. researchgate.netresearchgate.net These deposits can cause a decline in well production by restricting flow in the production tubing and within the reservoir rock itself. ijitee.org
This compound, along with calcium naphthenate, is formed by the interaction of naphthenic acids with ions present in produced waters. google.com While calcium naphthenates tend to form hard, solid deposits, sodium naphthenates are more associated with the formation of stable emulsions. researchgate.netcapes.gov.br These emulsions can be very persistent and lead to significant operational issues, including difficulties in oil-water separation. researchgate.netcapes.gov.br Studies have shown that the formation of these metal naphthenates can lead to serious problems in crude oil production, including the blockage of surface equipment and unplanned shutdowns. researchgate.net
Material Science and Chemical Production
Beyond its direct role in petroleum operations, this compound is a key precursor in the chemical synthesis of other valuable compounds.
Precursor in Metal Naphthenate Synthesis (e.g., Copper Naphthenate)
This compound serves as a crucial intermediate in the production of various metal naphthenates, such as copper, calcium, cobalt, and zinc naphthenates. vulcanchem.comnih.gov A common method for synthesizing heavy metal naphthenates involves a double decomposition reaction where an aqueous solution of this compound is reacted with a water-soluble salt of the desired metal. google.com
For instance, copper naphthenate, a widely used wood preservative, can be produced by reacting this compound with copper sulfate (B86663). nih.govchemicalbook.comgoogleapis.com This process is specified under the American Wood Preservers' Association Standard P-8. nih.gov The resulting copper naphthenate is insoluble in water and exhibits efficacy against a broad range of decay fungi and wood-destroying insects. chemicalbook.com The naphthenic acid mixture used in this process is a byproduct of petroleum refining, where it is extracted from crude oil using sodium hydroxide (B78521) to form this compound, which is then regenerated. regulations.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthenic acids |
| Copper naphthenate |
| Calcium naphthenate |
| Cobalt naphthenate |
| Zinc naphthenate |
| Formic acid |
| Asphaltenes |
| Sodium hydroxide |
| Copper sulfate |
| Calcium |
| Sodium |
| Cobalt |
| Zinc |
| Carbon |
| Hydrogen |
Applications in Paints and Coatings
This compound serves multiple functions in the formulation of paints and coatings, primarily as a stabilizer, dispersion agent, and as a precursor to metallic driers. vulcanchem.comcymitquimica.com Its surfactant properties facilitate the uniform distribution of pigments, preventing them from settling or clumping, which ensures a consistent and smooth application. vulcanchem.comstanfordmaterials.com In water-based coatings, this compound is increasingly utilized to replace more toxic additives, contributing to the development of more environmentally friendly paint formulations. vulcanchem.com This has been particularly relevant in complying with regulations like REACH, with some manufacturers reporting reductions in volatile organic compound (VOC) emissions. vulcanchem.com
A significant role of this compound in the coatings industry is its use in the production of metallic naphthenate driers. researchgate.netchimia.ch These driers, such as cobalt, manganese, and lead naphthenate, are metallic soaps that catalyze the oxidative crosslinking and polymerization of drying oils in alkyd paints, a process known as autoxidation. researchgate.netchimia.ch This catalytic action significantly accelerates the drying time of the paint film from months to a matter of hours. chimia.ch The production of these driers often involves a double decomposition reaction where this compound is reacted with a suitable metal salt. researchgate.netresearchgate.net For instance, cobalt naphthenate is produced through the reaction of this compound with cobalt chloride. researchgate.net
The table below summarizes the roles of different metallic naphthenates derived from this compound in paints and coatings:
| Metallic Naphthenate | Function | Notes |
| Cobalt Naphthenate | Primary (active) surface drier. researchgate.net | The most active drier at room temperature, it catalyzes the initial drying on the paint surface. chimia.ch |
| Manganese Naphthenate | Main drier, acts on the bottom and middle of the coating. stanfordmaterials.com | Can be used as a substitute for cobalt where surface drying is not critical; improves hardness. stanfordmaterials.com |
| Lead Naphthenate | Promotes drying of the bottom layer of the paint film. tygychem.com | Improves adhesion and water resistance; often used with cobalt and manganese. tygychem.com |
| Zinc Naphthenate | Auxiliary drier and wetting agent. stanfordmaterials.com | Prevents pigment sedimentation and can act as an anti-fouling agent in marine paints. stanfordmaterials.com |
| Calcium Naphthenate | Auxiliary drier. stanfordmaterials.com | Improves drying under adverse conditions (low temperature, high humidity) when used with cobalt and zirconium. stanfordmaterials.com |
| Copper Naphthenate | Anti-fouling agent, bactericide, and preservative. stanfordmaterials.comtygychem.com | Used in marine paints to prevent the growth of organisms and as a wood preservative. stanfordmaterials.comnih.gov |
Role as an Intermediate in Polymer Production
This compound plays a role as an intermediate in the production of certain polymers, including polyvinyl chloride (PVC) and polyester (B1180765) resins. biosynth.com In the context of polyester resins, it has been studied as a model system for understanding transfer reactions between polycarboxylic acids and fatty acids, which are fundamental processes in their manufacture. biosynth.com
In the creation of water-extended polyester resins, alkali metal soaps like this compound can be used as catalysts for esterification. google.com During the formation of unsaturated polyester resins, which are condensation products of glycols and dicarboxylic acids, catalysts are employed to facilitate the reaction. scispace.com Furthermore, in the production of these resins, sodium hydroxide can react with the carboxyl groups of the polyester macromolecules to form long-chain ionic soaps, a process where this compound chemistry is relevant. scispace.com
Research by Szwarc and coworkers detailed the use of aromatic radical-anions, such as sodium naphthalenide (often discussed in similar contexts to this compound in polymerization initiation), to initiate polymerization. run.edu.ng In this process, an electron is transferred from the alkali metal to naphthalene (B1677914) in a polar solvent, creating a radical-anion that then transfers an electron to the monomer, initiating polymerization. run.edu.ng
The table below outlines the function of this compound in different polymer production processes.
| Polymer Type | Role of this compound | Mechanism/Process |
| Polyvinyl Chloride (PVC) | Intermediate. biosynth.com | Used in the synthesis process. biosynth.com |
| Polyester Resins | Model system for transfer reactions. biosynth.com | Facilitates understanding of reactions between polycarboxylic and fatty acids. biosynth.com |
| Water-Extended Polyester Resins | Esterification catalyst. google.com | Used in small quantities (0.01-0.3% by weight) to catalyze the esterification process. google.com |
| Unsaturated Polyester Resins | Formation of ionic soaps. scispace.com | Reacts with carboxyl groups in the presence of sodium hydroxide. scispace.com |
| Anionic Polymerization | Source of initiating radical-anion. run.edu.ng | An electron is transferred from sodium to naphthalene, which then initiates monomer polymerization. run.edu.ng |
Environmental and Agricultural Technologies
Dust Suppression in Mining and Quarrying
This compound is utilized as a surfactant in dust suppression applications, particularly in mining and quarrying operations. scirp.orgresearchgate.net Dust generated from activities like stone-cutting poses environmental and health hazards. scirp.org Using water alone as a wetting agent for dust control is often inefficient. scirp.orgresearchgate.net
The addition of this compound to water creates a surfactant solution that more effectively wets dust particles, reducing their ability to become airborne. scirp.orgquarrymining.com Studies conducted in stone quarries have shown that using a this compound solution as a wetting agent can significantly reduce dust pollution. scirp.orgresearchgate.net For instance, initial experiments in a quarry on the Absheron peninsula using a 0.1% - 0.5% solution of this compound demonstrated a considerable decrease in dust. scirp.org This method not only improves air quality but can also lead to reduced energy consumption and increased service life of cutting equipment. scirp.orgresearchgate.net
The effectiveness of this compound as a dust suppressant is summarized in the table below based on findings from quarry studies.
| Parameter | Observation | Reference |
| Dust Pollution | Considerably reduced. | scirp.orgresearchgate.net |
| Energy Consumption | Decreased due to reduced cutting time. | scirp.orgresearchgate.net |
| Equipment Service Life | Increased for stone-cutting saws. | scirp.orgresearchgate.net |
Plant Growth Regulation and Auxin-like Activity
This compound is recognized as a plant growth regulator with auxin-like activity. bcpcpesticidecompendium.orgplantgrowthhormones.com Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. google.com this compound can be absorbed by the plant through its roots, stems, or leaves. plantgrowthhormones.com
Its application can induce the formation of adventitious roots, which is beneficial for cutting propagation. plantgrowthhormones.com It also promotes fruit set and can prevent premature fruit drop. plantgrowthhormones.com Research has shown that treatment with this compound can enhance the uptake of essential micronutrients in various vegetable crops. researchgate.net For example, in experiments with celery, carrot, parsnip, and parsley grown in a nutrient solution, both foliar and root treatments with a 10⁻⁷ mol dm⁻³ solution of this compound affected the root content of essential elements. researchgate.net In carrots, this treatment led to an increased content of iron, zinc, and manganese. researchgate.net
The auxin-like effects of this compound are detailed in the following table:
| Effect | Description |
| Root Formation | Induces the formation of adventitious roots. plantgrowthhormones.com |
| Fruit Development | Promotes fruit set and can prevent premature fruit drop. plantgrowthhormones.com |
| Nutrient Uptake | Enhances the absorption of essential micronutrients like Fe, Zn, and Mn. researchgate.net |
| General Growth | Acts as a broad-spectrum plant growth regulator. plantgrowthhormones.com |
Utilization in Agricultural Formulations
This compound's properties as a surfactant and emulsifier make it a useful component in various agricultural formulations, including pesticides and herbicides. nih.govmyskinrecipes.comvizagchemical.com In these formulations, it helps to improve the spreading and adherence of the active ingredients onto plant surfaces. myskinrecipes.comerams.com
As a surfactant, this compound reduces the surface tension of spray droplets, allowing for better coverage on waxy or hairy leaf surfaces. erams.comcropprotectionnetwork.org This enhanced contact area increases the potential for the active chemical to penetrate the plant. cropprotectionnetwork.org It can be used as an emulsifier in liquid agricultural chemical formulations to ensure that oil-soluble components remain dispersed in water-based sprays. google.com
The functions of this compound in agricultural formulations are summarized below:
| Function | Mechanism | Benefit |
| Surfactant | Reduces surface tension of spray droplets. erams.comcropprotectionnetwork.org | Improves spreading and coverage on leaf surfaces. cropprotectionnetwork.org |
| Emulsifier | Stabilizes mixtures of oil and water-based components. vizagchemical.comnanotrun.com | Ensures uniform application of active ingredients. google.com |
| Spreading Agent | Increases the contact area of droplets on the plant. cropprotectionnetwork.orggoogle.com | Enhances the effectiveness of the applied chemical. myskinrecipes.com |
| Adjuvant | Improves the overall performance of the spray mixture. erams.com | Optimizes the efficacy of pesticides and herbicides. erams.com |
Emerging Applications in Pharmaceutical and Drug Formulation
This compound is finding emerging applications in the pharmaceutical industry, primarily as an excipient in drug formulations. vulcanchem.comcfmot.de Excipients are inactive substances that serve as a vehicle or medium for an active pharmaceutical ingredient (API). The key functions of this compound in this context are to enhance the solubility of poorly water-soluble drugs and to act as a stabilizer in various formulations. vulcanchem.com
Its surfactant properties allow it to act as an emulsifier, which is valuable for creating stable creams, ointments, and liquid dosage forms. vulcanchem.com This ensures a consistent and uniform delivery of the medication. vulcanchem.com Research has indicated that incorporating this compound into formulations with hydrophobic APIs can significantly improve their solubility, in some cases by over 50%. vulcanchem.com This enhanced solubility is crucial for improving the bioavailability and therapeutic effectiveness of a drug. vulcanchem.com
The potential pharmaceutical applications of this compound are outlined in the table below:
| Application Area | Function | Reported Finding/Potential Benefit |
| Drug Solubility Enhancement | Solubilizing agent for hydrophobic APIs. vulcanchem.com | Can improve the solubility of active ingredients by over 50%. vulcanchem.com |
| Formulation Stabilization | Emulsifier in creams, ointments, and liquids. vulcanchem.com | Ensures consistent and stable delivery of the medication. vulcanchem.com |
| Drug Delivery | Excipient in various dosage forms. vulcanchem.comcfmot.de | Facilitates the effective delivery of the active drug. vulcanchem.com |
Computational and Theoretical Studies of Sodium Naphthenate
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net These models are crucial for predicting the behavior of the myriad of individual compounds that fall under the umbrella of "sodium naphthenate," which is a complex mixture rather than a single chemical entity. frontiersin.orgresearchgate.net
QSPR models are employed to predict the fundamental physicochemical properties of the various naphthenic acid constituents that form this compound. These properties, such as water solubility, vapor pressure, and the octanol-water partitioning coefficient (Kow), are critical for understanding the environmental fate and transport of these compounds. epa.gov For instance, models like COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) have been used to predict how pH affects the concentration of different naphthenic acids in water. ntnu.no Such models can also account for the effects of salinity on partitioning behavior. ntnu.no The development of these models relies on correlating molecular descriptors, which are numerical representations of a molecule's structure, with experimentally determined properties. researchgate.netresearchgate.net This allows for the estimation of properties for a vast number of naphthenic acid structures that have not been synthesized or isolated. frontiersin.orgresearchgate.net
A study focusing on a virtual library of 11,850 naphthenic acid structures used QSPR models to predict a range of physicochemical properties, which are essential for subsequent risk assessment. frontiersin.orgresearchgate.netnih.gov The partitioning behavior of naphthenic acids between oil and water is heavily influenced by their molecular weight and structure, which can be effectively modeled using QSPR. ntnu.no
Table 1: Predicted Physicochemical Properties of Naphthenic Acid Components
This table is a representation of the types of data generated by QSPR models for naphthenic acid constituents. The values are illustrative and based on ranges reported in the literature.
| Property | Predicted Value Range | Significance |
|---|---|---|
| Log Kow (Octanol-Water Partitioning Coefficient) | Varies widely based on structure | Indicates potential for bioaccumulation |
| Water Solubility | Inversely related to molecular weight | Affects transport in aquatic environments |
| Vapor Pressure | Generally low | Influences atmospheric transport potential |
| pKa (Acid Dissociation Constant) | ~4.9 ± 0.1 for mixtures | Determines the degree of ionization in water, affecting solubility and partitioning ntnu.no |
QSAR models are instrumental in predicting the potential toxicity of the numerous components within naphthenate mixtures, addressing data gaps where experimental testing is impractical. frontiersin.orgresearchgate.netcapes.gov.br These models have been applied to predict various toxicological endpoints for naphthenic acids, including acute and chronic toxicity. researchgate.netresearchgate.net
Furthermore, QSAR models have predicted the point of departure (POD) for chronic repeated-dose toxicity in rats to be between 25 and 50 mg/kg/day for the naphthenic acid components. frontiersin.orgnih.govfrontiersin.org These predictions align well with experimental data for related metal naphthenates like copper and zinc naphthenates. frontiersin.orgresearchgate.netnih.gov
Table 2: QSAR-Predicted Toxicological Endpoints for Naphthenic Acid Components
This table summarizes predictive toxicology data for naphthenic acid components based on QSAR modeling studies. frontiersin.orgresearchgate.netfrontiersin.org
| Toxicological Endpoint | Organism | Predicted Value/Range | Comparison with Experimental Data |
|---|---|---|---|
| Acute Oral LD50 | Rat | 2,000 - 9,000 mg/kg | Consistent with experimental LD50 of 3,000 mg/kg for the UVCB mixture |
| Chronic Repeated Dose Toxicity (POD) | Rat | 25 - 50 mg/kg/day | In good agreement with NOAELs for copper (30 mg/kg/day) and zinc (118 mg/kg/day) naphthenates |
| Developmental Toxicity (POD) | Rat | 79 - 95 mg/kg/day | Concordant with reported NOAEL (30 mg/kg/day) and LOAEL (100 mg/kg/day) for copper naphthenic acids |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a microscopic view of molecular interactions, offering insights into the mechanisms that govern the behavior of this compound at interfaces and in solution. tandfonline.com These simulations model the movement of atoms and molecules over time, elucidating complex processes that are difficult to observe directly.
MD simulations have been used to study the adsorption of naphthenic acid molecules onto various surfaces, which is a critical step in processes like mineral flotation and the formation of emulsions. nih.govsci-hub.segrowkudos.com Studies have investigated the thermodynamic driving forces for the adsorption of naphthenic acid analogues on calcite surfaces, revealing that both the carboxylic acid group and the hydrocarbon tail are important for binding. searchanddiscovery.com The adsorption process is often entropically driven, similar to the hydrophobic association of hydrocarbons in water. searchanddiscovery.com
Simulations have also clarified the competitive adsorption between different interfacially active molecules. For instance, the presence of smaller naphthenic acid molecules can hinder the adsorption of larger polyaromatic molecules at a toluene-water interface. nih.gov The structural features of the naphthenic acid molecules significantly influence their interfacial activity. nih.gov On mineral surfaces like alumina (B75360), the adsorption of naphthenates is influenced by pH and the presence of cations like Na⁺, with electrostatic interactions playing a key role. researchgate.netualberta.ca Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) studies, often complemented by MD simulations, have shown that naphthenic acids readily adsorb onto calcite. researchgate.net
Sodium naphthenates, as surfactants, play a crucial role in the formation and stabilization of emulsions by forming films at the oil-water interface. acs.org MD and dissipative particle dynamics (DPD) simulations are powerful tools for investigating this interfacial behavior. acs.orgacs.org These simulations can model the arrangement and orientation of naphthenate molecules at the interface and calculate properties like interfacial tension (IFT). acs.orgresearchgate.net
Studies have shown that sodium naphthenates can compete with other surface-active components of crude oil, such as asphaltenes, for a place at the interface, which can hinder the formation of a rigid asphaltene film. mdpi.com The presence of sodium naphthenates can lead to the formation of a uniform, stable film at the oil-water interface, significantly reducing IFT. acs.org The structure of the associated asphaltenes can influence this interaction, with asphaltenes containing oxygen atoms forming more stable emulsions with sodium naphthenates. acs.org It has been noted that sodium naphthenates can form lamellar liquid crystals, which consist of alternating surfactant bilayers and solvent, significantly increasing emulsion stability by reducing droplet coalescence. tandfonline.com
Predictive Risk Assessment Methodologies for Complex Mixtures
This compound is a prime example of a UVCB (Unknown or Variable composition, Complex reaction products, and Biological materials) substance. frontiersin.orgresearchgate.net Assessing the risk of such complex mixtures requires specialized methodologies that go beyond single-chemical assessments. frontiersin.orgresearchgate.nettandfonline.com
Predictive risk assessment for complex mixtures like those containing this compound often involves a workflow that integrates several computational tools. frontiersin.orgresearchgate.net This can begin with the development of a comprehensive virtual chemical library of the mixture's components. frontiersin.orgresearchgate.netnih.gov QSAR and QSPR models are then applied to this library to predict the physicochemical and toxicological properties of the individual constituents. frontiersin.orgresearchgate.netnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Naphthenic acids |
| Toluene |
| Perylene bisimide |
| Polyvinyl alcohol |
| Citric acid |
| Calcite |
| Copper naphthenate |
| Zinc naphthenate |
| Asphaltenes |
| Alumina |
Cheminformatics Library Design for Naphthenic Acids
The foundation of any computational assessment of a UVCB is to represent its complexity in a manageable, digital format. For naphthenic acids (NAs), the organic components of this compound, this is achieved by designing a virtual chemical library. nih.govfrontiersin.org This process involves systematically generating a large collection of digital chemical structures that represent the diversity of molecules found within the naphthenic acid mixture.
A recent study detailed a workflow for creating such a library for the organic components of metal naphthenates. frontiersin.org The process began by identifying eight core ring structures that are known to be present in commercial NA samples. frontiersin.orgresearchgate.net Using combinatorial chemistry tools available in molecular modeling software like Maestro, these core structures were then combined with various alkyl chains and carboxylic acid alkyl chains to generate a comprehensive library of potential NA structures. frontiersin.orgresearchgate.net This enumeration resulted in the creation of 11,850 unique, QSAR-acceptable structures. frontiersin.orgnih.govresearchgate.net
The purpose of this virtual library is to serve as a basis for large-scale computational analysis. researchgate.net By applying Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to each structure in the library, researchers can predict a wide range of physicochemical properties, absorption, distribution, metabolism, and elimination (ADME) characteristics, and toxicity endpoints. frontiersin.orgnih.gov These predictions help to build a comprehensive profile of the potential hazards associated with the individual components of the NA mixture. frontiersin.org
| Software/Tool | Application in NA Library Design & Analysis | Reference |
|---|---|---|
| Maestro | Used for combinatorial chemistry to generate the virtual library of naphthenic acid structures based on core rings and R-groups. | frontiersin.org |
| KNIME Analytics | Open-source platform used to manage the workflow of generating the library of QSAR-suitable structures. | researchgate.net |
| OPERA 2.9 | A QSAR model suite used to predict physicochemical and toxicity endpoints for the library structures. Chosen for its established consensus models. | frontiersin.org |
| QikProp 6.5 | A Schrödinger suite tool used for predicting pharmaceutically relevant properties, including ADME characteristics. | frontiersin.org |
| ECOSAR | A QSAR model from the U.S. Environmental Protection Agency (EPA) used to predict the toxicity of NA-like surrogates with acceptable accuracy. | nih.gov |
Read-Across Approaches for Substances of Unknown or Variable Composition (UVCBs)
Read-across is a data-gap filling technique that uses relevant information from structurally similar source substances to predict the properties of a target substance. europa.eu This approach is a cornerstone of modern chemical risk assessment, as it helps to reduce the need for animal testing. europa.eu However, applying read-across to UVCBs like this compound presents unique challenges because establishing structural similarity is complicated by the inherent variability in composition. frontiersin.orgeuropa.eu
For UVCBs, read-across must be justified by demonstrating similarity between the source and target substances, often by comparing information on their composition. europa.eu The workflow for metal naphthenates combines the cheminformatics library with read-across methodologies. nih.gov Once the virtual library of naphthenic acid components is created, the individual structures can be searched against chemical databases, such as the EPA CompTox Chemicals Dashboard, to find existing data and identify potential read-across analogs. frontiersin.orgresearchgate.net
In a study evaluating metal naphthenates, 14 compounds from the generated library were found in the EPA CompTox dashboard. researchgate.net These compounds were then analyzed using the Generalized Read-Across (GenRA) web application to predict several in vivo toxicity outcomes. researchgate.net This approach allows for the estimation of toxicological endpoints for the data-poor components of the UVCB mixture based on data from well-characterized analogs.
The research findings from these computational approaches provide valuable insights for risk assessment:
Acute Oral Toxicity : QSAR predictions for all components of the naphthenic acid library indicated a low concern for acute toxicity, with predicted LD50 values in the range of 2,000–9,000 mg/kg. frontiersin.orgfrontiersin.org This is consistent with the experimental rat LD50 of 3,000 mg/kg for naphthenic acids as a whole UVCB substance. frontiersin.org
Chronic Toxicity : For chronic repeated dose toxicity, QSAR models predicted points of departure for the naphthenic acid components to be in the range of 25 to 50 mg/kg/day. frontiersin.orgnih.govresearchgate.net These in silico predictions align well with available experimental data for related substances, such as copper and zinc naphthenates, which have no-observed-adverse-effect levels (NOAELs) of 30 and 118 mg/kg/day, respectively. frontiersin.orgresearchgate.net
This integrated computational strategy, combining cheminformatics library design and read-across, demonstrates a powerful methodology for characterizing the potential hazards of complex UVCBs like this compound, filling critical data gaps, and informing risk assessments. frontiersin.orgnih.gov
| Naphthenic Acid Structure | CAS Number | Predicted Toxicity Outcome (mg/kg/day) |
|---|---|---|
| Cyclohexaneacetic acid | 5292-21-7 | 1200-4531 (Green) |
| Cyclohexanepropanoic acid | 701-97-3 | 600-1200 (Yellow) |
| Cyclopentaneacetic acid | 1123-00-8 | 1200-4531 (Green) |
| 2-Cyclopentene-1-acetic acid | 705-72-6 | 250-600 (Orange) |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | 38330-84-6 | 1200-4531 (Green) |
Q & A
Basic Research: What experimental methods are recommended for synthesizing sodium naphthenate with high purity?
This compound can be synthesized via direct extraction methods using sodium hydroxide (NaOH) to neutralize naphthenic acids. A validated approach involves dissolving naphthenic acids in a solvent, followed by neutralization with NaOH under controlled pH conditions. The resulting this compound is purified through recrystallization or solvent washing. For reproducibility, ensure precise stoichiometric ratios and pH monitoring during neutralization .
Basic Research: What characterization techniques are essential for confirming this compound’s structural and chemical properties?
Key techniques include:
- Mass Spectrometry (MS): To determine molecular weight distributions and identify species (e.g., O2 and S5 species in commercial samples) .
- Infrared (IR) Spectroscopy: To confirm functional groups (e.g., carboxylate groups) and assess purity .
- Atomic Absorption Spectrometry (AAS): For quantifying trace metals in environmental or biological samples .
Document all parameters (e.g., ionization modes in MS) to enable replication .
Advanced Research: How can metabolomic analyses elucidate this compound’s sublethal toxicity in aquatic organisms?
Metabolomic studies using Hexagenia spp. mayflies exposed to sublethal concentrations (0.0001–100 μg L<sup>−1</sup>) reveal biochemical disruptions in energy metabolism and oxidative stress pathways. Design experiments with microcosms to simulate natural environments, and pair survival assays with LC-MS/MS-based metabolomics. Normalize data to control groups and validate using reference compounds (e.g., OSPW-derived naphthenic acids) .
Advanced Research: What statistical approaches are suitable for resolving contradictory data in this compound’s environmental toxicity studies?
Contradictions in toxicity thresholds (e.g., LC50 variability) may arise from species-specific sensitivities or matrix effects. Apply multivariate statistics (e.g., principal component analysis) to isolate confounding variables. Use dose-response modeling with tools like PROAST or Bayesian hierarchical models to account for uncertainty. Cross-validate results with independent datasets (e.g., field studies vs. lab microcosms) .
Basic Research: How should researchers design experiments to assess this compound’s impact on plant micronutrient uptake?
Use hydroponic systems with Hoagland’s nutrient solution and introduce this compound (0.1 μM) via root or foliar treatment. Measure micronutrients (e.g., Fe, Mn, Zn) using flame AAS after dry ashing. Include triplicate biological replicates and controls. Note that naphthenate may selectively enhance Cu and Mg uptake while reducing Fe and Mn, requiring species-specific calibration .
Advanced Research: What methodologies are effective for analyzing this compound’s interfacial behavior in oil-water systems?
Employ interfacial shear rheometry to study film formation at oil/water interfaces. Vary pH (4–10) and calcium ion concentrations to mimic industrial conditions. Compare results with model monoacids (e.g., decanoic acid) to distinguish naphthenate-specific interactions. Validate using Fourier-transform ion cyclotron resonance (FT-ICR) MS for speciation .
Basic Research: How can researchers ensure reproducibility in this compound toxicity assays?
Standardize protocols for:
- Stock Solutions: Verify concentrations via gravimetric analysis (e.g., 55,730 ± 5.18 µg L<sup>−1</sup> in mayfly studies) .
- Exposure Duration: Use 48-hour acute tests for LC50 determination, with mortality checks at 12-hour intervals .
- Data Reporting: Include raw data (e.g., survival counts, solvent controls) in supplementary materials .
Advanced Research: How can computational models predict this compound’s toxicokinetics in mammals?
Apply read-across methods using structurally similar compounds (e.g., copper naphthenate) to estimate absorption rates. Use quantitative structure-activity relationship (QSAR) models to predict hepatic clearance. Validate with in vitro hepatocyte assays and adjust for species-specific metabolic differences (e.g., human vs. rodent CYP450 isoforms) .
Advanced Research: What strategies mitigate matrix interference when quantifying this compound in complex environmental samples?
Optimize solid-phase extraction (SPE) with C18 cartridges and methanol elution. Use high-resolution MS (HRMS) to differentiate this compound from co-eluting organic acids. Spike samples with isotopically labeled internal standards (e.g., <sup>13</sup>C-naphthenate) to correct recovery losses .
Basic Research: How should this compound be handled to minimize experimental contamination?
- Storage: Keep in airtight containers at 4°C, away from light and incompatible materials (e.g., strong oxidizers) .
- Personal Protection: Use nitrile gloves, safety goggles, and fume hoods during handling .
- Waste Disposal: Neutralize with dilute HCl before disposal, adhering to local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
